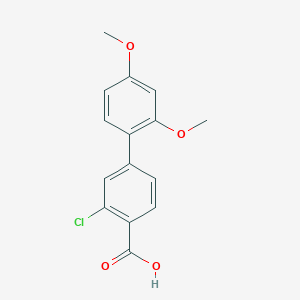
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% (2C4DMPB) is a phenolic acid synthesized from the condensation of 2,4-dimethoxyphenol and chloroacetic acid. It is a white crystalline solid that is soluble in organic solvents such as ethyl acetate, ethanol, and water. 2C4DMPB is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been studied for its potential applications in scientific research and as a preservative in food products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the study of the activity of enzymes such as tyrosinase, lipoxygenase, and cyclooxygenase. It has also been used to study the effects of antioxidants on cell cultures. Additionally, it has been used to study the effects of bioactive compounds on cell viability and apoptosis.
Wirkmechanismus
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% has been found to interact with enzymes and proteins in the body. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, and to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins. Additionally, it has been shown to modulate the activity of transcription factors such as NF-κB and AP-1.
Biochemical and Physiological Effects
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been shown to reduce inflammation and to modulate the activity of the immune system. Additionally, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that can be easily stored and handled. A limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% in scientific research. One potential direction is to investigate its potential use as an anti-cancer agent. Additionally, it could be used to study the effects of antioxidants on cell cultures. Furthermore, it could be used to study the effects of bioactive compounds on cell viability and apoptosis. Additionally, it could be used to study the effects of compounds on the hypothalamic-pituitary-adrenal axis. Finally, it could be used to investigate the effects of compounds on the activity of enzymes and proteins in the body.
Synthesemethoden
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% is synthesized by a condensation reaction between 2,4-dimethoxyphenol and chloroacetic acid. In the reaction, 2,4-dimethoxyphenol is reacted with chloroacetic acid in the presence of a strong base such as sodium hydroxide or potassium hydroxide at a temperature of between 80°C and 110°C. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. The resulting product is a white crystalline solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-4-(2,4-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-10-4-6-11(14(8-10)20-2)9-3-5-12(15(17)18)13(16)7-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXBZNVMGRTRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690805 |
Source


|
| Record name | 3-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-20-8 |
Source


|
| Record name | 3-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














